ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoacetophenone and thiourea under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Formation of the Hydroxyimino Group: The hydroxyimino group can be formed by the reaction of the corresponding ketone with hydroxylamine hydrochloride under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyimino groups, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as UV protectants or antioxidants.
Mechanism of Action
The mechanism by which ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The amino and hydroxyimino groups can form hydrogen bonds with biological macromolecules, potentially inhibiting or modulating their activity. The benzothiophene core may also interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate: Lacks the hydroxyimino group.
Ethyl 7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate: Lacks the amino group.
Methyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate: Contains a methyl ester instead of an ethyl ester.
Uniqueness
The presence of both amino and hydroxyimino groups in this compound makes it unique compared to similar compounds
Biological Activity
Ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antitumor effects, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Properties
The compound features a unique benzothiophene scaffold, which is known for its role in various pharmacological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets.
2. Antitumor Activity
2.1 In Vitro Studies
Recent studies have demonstrated the antitumor efficacy of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value ranging from 23.2 µM to 49.9 µM in MCF-7 breast cancer cells, indicating a potent ability to induce cell death through apoptosis and necrosis .
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 23.2 |
HeLa | 45.0 |
A549 | 30.5 |
HT29 | 49.9 |
2.2 Mechanism of Action
The mechanism by which this compound exerts its antitumor effects involves multiple pathways:
- Induction of Apoptosis: Flow cytometry analysis revealed that treatment with the compound led to an increase in early and late apoptotic cells, with percentages rising significantly compared to untreated controls .
- Cell Cycle Arrest: The compound caused G2/M phase arrest, contributing to the inhibition of cell proliferation .
3. Case Studies and Research Findings
3.1 Case Study: MCF-7 Cell Line
In a detailed study involving MCF-7 cells:
- Apoptosis Assessment: The compound induced apoptosis with a substantial reduction in cell viability (26.86%). Early apoptotic cells represented 8.73%, while late apoptotic cells accounted for 18.13% .
- Cell Cycle Analysis: The compound resulted in a notable increase in cells arrested at the G2/M phase (25.56%) compared to controls .
3.2 Additional Findings
Further research indicated that this compound also exhibits:
- Anti-inflammatory Effects: Potential modulation of inflammatory pathways.
- Neuroprotective Properties: Initial studies suggest it may protect neuronal cells from oxidative stress.
4. Conclusion
This compound is a promising compound with significant antitumor activity and potential therapeutic applications in cancer treatment. Its ability to induce apoptosis and arrest the cell cycle positions it as a candidate for further development in oncology.
Properties
Molecular Formula |
C11H14N2O3S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H14N2O3S/c1-2-16-11(14)8-6-4-3-5-7(13-15)9(6)17-10(8)12/h15H,2-5,12H2,1H3/b13-7+ |
InChI Key |
BJALSKIJKIIOIX-NTUHNPAUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N\O)N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NO)N |
Origin of Product |
United States |
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